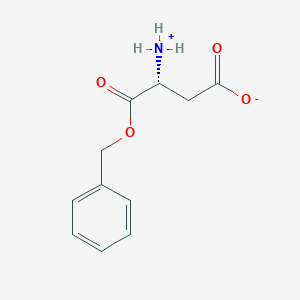

(3R)-3-Amino-4-(benzyloxy)-4-oxobutanoate

Description

Properties

CAS No. |

79337-40-9 |

|---|---|

Molecular Formula |

C11H12NO4- |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoate |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/p-1/t9-/m1/s1 |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])[NH3+] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])[NH3+] |

Synonyms |

H-D-Asp-OBzl; 1-BenzylD-Aspartate; 79337-40-9; AC1ODX0N; 1-BENZYLD-ASPARTATE; D-Asparticacid|A-benzylester; D-AsparticAcid1-BenzylEster; MolPort-027-720-660; ZINC1731793; KM1967; AKOS025402739; AK176407; AM009687; B2993; ST24035260; V1204; (3R)-3-amino-4-oxo-4-phenylmethoxybutanoicacid; (3R)-3-AMINO-4-(BENZYLOXY)-4-OXOBUTANOICACID |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Benzyl D Aspartate

Stereoselective Synthesis Strategies

Maintaining the D-configuration at the alpha-carbon of the aspartic acid backbone is paramount. Stereoselective synthesis strategies are therefore not merely a part of the process but its very foundation, ensuring that the final product is enantiomerically pure.

The direct synthesis of enantiomerically pure dibenzyl esters of aspartic acid can be achieved through acid-catalyzed esterification. A robust and straightforward method involves reacting the amino acid enantiomer with an excess of benzyl (B1604629) alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). acs.org This approach has been appreciated for its simplicity and high yield since the 1950s. acs.org

For instance, a one-pot preparation on a multigram scale can be accomplished by heating a mixture of D-aspartic acid, p-toluenesulfonic acid, benzyl alcohol, and a solvent like cyclohexane (B81311) at reflux with a Dean-Stark trap to remove water and drive the reaction to completion. acs.org While this method is effective, a key challenge is the potential for racemization, especially under harsh acidic conditions. acs.org The synthesis of D-dibenzyl aspartate from D-aspartic acid and benzyl alcohol is a key step before subsequent reactions like cyclization. researchgate.net

Alternative strategies to secure enantiopurity include biocatalytic deracemisation methods and the use of chiral auxiliaries, which guide the stereochemical outcome of the reactions. rsc.org Kinetic resolution, often enzyme-mediated, can also be employed to separate a racemic mixture, where one enantiomer reacts preferentially, leaving the other, desired enantiomer behind. encyclopedia.pub

Table 1: Key Reagents in Enantiomerically Pure Synthesis of Dibenzyl Aspartate

| Reagent | Role | Reference |

| D-Aspartic Acid | Chiral Starting Material | researchgate.net |

| Benzyl Alcohol | Esterifying Agent | acs.org |

| p-Toluenesulfonic Acid (TsOH) | Acid Catalyst | acs.org |

| Cyclohexane | Water-Azeotroping Solvent | acs.org |

Once D-dibenzyl aspartate is synthesized, it can serve as a key intermediate in the formation of various heterocyclic structures through cyclization reactions. researchgate.net These reactions are pivotal for creating more complex molecules, such as beta-lactams, which are important structural motifs in medicinal chemistry.

Two primary cyclization pathways for D-dibenzyl aspartate have been investigated:

Intramolecular Cyclization: Treatment of D-dibenzyl aspartate with reagents like trimethylsilyl (B98337) chloride and triethylamine (B128534) can induce intramolecular cyclization to yield (4R)-benzyl azetidine-2-one-4-carboxylate. researchgate.net

Intermolecular Cyclization: The free amine of D-dibenzyl aspartate is relatively active, and under appropriate conditions, it can undergo intermolecular cyclization to form meso-3,6-disubstituted piperazine-2,5-diones. researchgate.net

It is also important to note that aspartic acid residues can undergo an intramolecular cyclization side reaction to form a succinimide (B58015) intermediate, particularly under acidic conditions. mdpi.com This reaction involves the amide nitrogen of a C-terminal peptide bond attacking the side-chain carboxyl carbon. mdpi.com

Enantiomerically Pure Approaches

Protecting Group Chemistry in 1-Benzyl D-Aspartate Synthesis

The differential reactivity of the α-amino, α-carboxyl, and side-chain carboxyl groups of aspartic acid necessitates a strategic use of protecting groups. This chemical strategy temporarily blocks reactive sites to allow for selective modification of other parts of the molecule. organic-chemistry.org

Benzyl alcohol is frequently used to form benzyl esters, which serve as effective protecting groups for the carboxylic acid functions of aspartic acid. rsc.orgug.edu.pl The benzyl group is typically introduced via an acid-catalyzed Fischer esterification with benzyl alcohol. rsc.org

Key features of the benzyl protecting group include:

Stability: It is stable under a wide range of reaction conditions, including those used for peptide coupling. researchgate.net

Removal: The benzyl group can be cleanly removed under mild conditions through catalytic hydrogenation (e.g., using H₂/Pd), which is a highly atom-economical reaction. rsc.org It can also be removed by strong acids like HF or TFA, a common practice in Boc/Bn solid-phase peptide synthesis. ug.edu.plresearchgate.net

The use of benzyl protection is a cornerstone of the Boc/Bn strategy in solid-phase peptide synthesis, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group and side chains are protected by benzyl-type groups. researchgate.net

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for complex syntheses involving chiral molecules like amino acid derivatives.

Recent research has demonstrated the utility of proteases in catalyzing the oligomerization of aspartate diesters to form poly(aspartic acid), a biodegradable and water-soluble polymer. nih.govacs.org Although much of this research has focused on L-aspartate diethyl ester, the principles are applicable to other aspartate derivatives.

Studies comparing various proteases found that α-chymotrypsin is a highly efficient catalyst for this transformation. nih.govresearchgate.net Papain, while effective for oligomerizing L-glutamic acid diethyl ester, is notably inactive for the corresponding aspartate derivative. nih.gov A protease from Streptomyces sp. has also been used for the oligomerization of diethyl L-aspartate. mdpi.com

The reaction conditions are critical for achieving high yields and controlling the degree of polymerization. nih.gov

Table 2: Optimal Conditions for α-Chymotrypsin-Catalyzed Oligomerization of L-Aspartate Diethyl Ester

| Parameter | Optimal Value | Reference |

| pH | 8.5 | nih.gov |

| Temperature | 40 °C | nih.gov |

| Substrate Concentration | 0.5 M | nih.gov |

| Enzyme Concentration | 3 mg/mL | nih.gov |

| Result | ||

| Yield | ~60% | nih.gov |

| Average Degree of Polymerization | ~12 | nih.gov |

| Reaction Time | 5 minutes | nih.gov |

Under these optimized conditions, the oligomerization of L-aspartate diethyl ester proceeds rapidly, reaching maximum yields in just 5 minutes. nih.gov This enzymatic route represents an efficient and sustainable pathway for synthesizing oligo(aspartate) structures. acs.org

Stereopreference in Enzymatic Reactions

Enzymatic synthesis offers a powerful approach for producing chiral molecules like D-amino acids with high stereoselectivity. Enzymes, being inherently chiral, can distinguish between stereoisomers, leading to the preferential synthesis of one enantiomer over the other. pu-toyama.ac.jp

Enzymatic hydroamination of C=C double bonds, catalyzed by ammonia (B1221849) lyases, is a stereoselective method for creating chiral α-amino acids. rsc.org While these enzymes typically favor the synthesis of L-amino acids, certain conditions and enzyme variants can be exploited to produce D-amino acids. For instance, a combination of low selectivity in the initial hydroamination step, followed by kinetic resolution using an L-amino acid deaminase, can yield D-arylalanines with high enantiopurity. rsc.org

D-amino acid transaminases (DAATs) are another class of enzymes crucial for the stereoselective synthesis of D-amino acids. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid, producing a D-amino acid. mdpi.com The active site of these enzymes is structured to specifically bind and convert substrates into the D-enantiomer. mdpi.com For example, a multi-enzyme system including DAAT has been used to synthesize various D-amino acids, including D-aspartate, from their corresponding α-keto acids with high conversion rates. nih.gov

Advanced Biotransformation Techniques for D-Amino Acids

The demand for enantiomerically pure D-amino acids has driven the development of advanced biotransformation techniques. These methods often employ whole-cell biocatalysts or multi-enzyme cascade reactions to achieve high yields and stereoselectivity. nih.govrsc.org

One prominent strategy is the "hydantoinase process," an industrial multi-enzymatic system. nih.govmdpi.com This process involves the racemization of a hydantoin (B18101) derivative, followed by the stereoselective hydrolysis of the D-hydantoin to a D-N-carbamoyl-amino acid, which is then converted to the final D-amino acid. nih.govmdpi.com

Another advanced technique involves the stereoinversion of readily available L-amino acids. This can be achieved through a one-pot biocatalytic cascade. For instance, an L-amino acid deaminase can first convert the L-amino acid to its corresponding keto acid. Subsequently, a D-amino acid dehydrogenase or a D-selective transaminase stereoselectively reduces the keto acid to the desired D-amino acid. rsc.orgmdpi.com By incorporating a cofactor regeneration system, such as using formate (B1220265) dehydrogenase to recycle NADPH, quantitative yields and high enantiomeric excess can be achieved. rsc.org

Engineered enzymes also play a significant role in advanced biotransformation. For example, a highly stereoselective D-amino acid dehydrogenase (DAADH) was created from a meso-diaminopimelate D-dehydrogenase through protein engineering. This engineered enzyme can produce a variety of D-amino acids by reductive amination of the corresponding α-keto acids. nih.gov

| Biotransformation Technique | Enzymes Involved | Key Features | Example Product |

| Hydantoinase Process | Hydantoin racemase, D-hydantoinase, D-carbamoylase | Industrial scale, dynamic kinetic resolution | Various D-amino acids |

| L-Amino Acid Stereoinversion | L-amino acid deaminase, D-amino acid dehydrogenase/transaminase | One-pot cascade, high enantioselectivity | D-Phenylalanine |

| Engineered Enzyme Synthesis | Engineered D-amino acid dehydrogenase | Broad substrate preference, high stereoselectivity | Various D-amino acids |

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.degyrosproteintechnologies.com The use of aspartate derivatives, including 1-benzyl D-aspartate, in SPPS presents unique challenges and requires specific optimization strategies. iris-biotech.debiotage.com

Application in Peptide Synthesis with Aspartate Derivatives

Aspartate derivatives are incorporated into peptides using standard SPPS protocols, most commonly employing the Fmoc/tBu protection strategy. iris-biotech.degoogle.com In this approach, the α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain carboxyl group of aspartate is protected by the acid-labile tert-butyl (tBu) group. iris-biotech.de

A significant challenge in using aspartate derivatives is the formation of aspartimide, a cyclic imide byproduct. iris-biotech.denih.gov This side reaction is catalyzed by both acids and bases and can occur during the Fmoc deprotection step (using piperidine) or the final cleavage from the resin with strong acid. iris-biotech.de Aspartimide formation leads to a mixture of D- and L-α- and β-peptides, complicating purification and reducing the yield of the desired product. iris-biotech.de The sequence of the peptide greatly influences the extent of this side reaction, with sequences like Asp-Gly, Asp-Asn, and Asp-Arg being particularly problematic. iris-biotech.denih.gov

To mitigate aspartimide formation, various strategies have been developed. One approach is to use bulky protecting groups for the aspartate side chain, which sterically hinder the formation of the succinimide ring. iris-biotech.deresearchgate.net Another strategy involves backbone protection, where the amide nitrogen of the residue following aspartate is protected, although this can lead to difficulties in acylating the resulting secondary amine. nih.gov

| Side Reaction | Conditions | Consequences | Mitigation Strategies |

| Aspartimide Formation | Acidic or basic conditions | Racemization, formation of α- and β-peptides, reduced yield | Bulky side-chain protecting groups, backbone protection |

| Racemization | During amino acid activation and coupling | Incorporation of incorrect stereoisomer, reduced biological activity | Use of appropriate coupling reagents and additives |

| Aggregation | Especially with long or hydrophobic sequences | Poor coupling efficiency, truncated peptides | Use of solubilizing linkers, modified solvent conditions |

Optimization of Solid-Phase Peptide Synthesis Parameters

Optimizing SPPS parameters is crucial for maximizing the yield and purity of peptides containing aspartate residues. gyrosproteintechnologies.comamericanpeptidesociety.org Key parameters to consider include the choice of coupling reagents, reaction time, temperature, and reagent concentration. chemrxiv.org

The efficiency of the coupling step is critical. americanpeptidesociety.org Strong coupling reagents like HBTU or HATU are often used to ensure complete reaction. americanpeptidesociety.org Additives such as Oxyma Pure can be included to reduce the risk of racemization during amino acid activation and coupling. americanpeptidesociety.org

To combat aggregation, which can hinder chain elongation, strategies such as using specialized resins with solubilizing linkers or modifying the solvent conditions can be employed. gyrosproteintechnologies.comamericanpeptidesociety.org Increasing the reaction temperature can sometimes improve purity, but it can also increase the risk of side reactions like aspartimide formation. gyrosproteintechnologies.comchemrxiv.org Therefore, a careful balance must be struck.

Recent advancements have explored the use of deep learning models to predict and optimize SPPS outcomes. nih.gov By analyzing large datasets of in-line analytical data from automated synthesizers, these models can predict reaction yields and help in the in silico optimization of synthesis parameters, leading to more efficient and reliable peptide synthesis. nih.gov

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagents | Use of strong reagents (e.g., HBTU, HATU) and additives (e.g., Oxyma Pure) | Maximize coupling efficiency and minimize racemization. americanpeptidesociety.org |

| Deprotection Conditions | Addition of acidic modifiers (e.g., HOBt) to piperidine | Suppress base-catalyzed aspartimide formation. biotage.com |

| Reaction Temperature | Careful control and optimization | Balance between improving reaction rates and minimizing side reactions. gyrosproteintechnologies.comchemrxiv.org |

| Reagent Concentration | Increasing concentration of amino acid and coupling reagents | Increase the probability of desired molecular interactions. biotage.com |

| Mixing | Fast stirring and heating | Increase diffusion of reagents and solid support to accelerate reactions. chemrxiv.org |

Iv. Pharmacological and Therapeutic Research Avenues

Prodrug Strategies and Drug Delivery Systems

A prodrug is an inactive or poorly active compound that is metabolized in the body to produce an active drug. nih.gov This strategy is often employed to enhance properties such as solubility, stability, and targeted delivery. nih.govfrontiersin.org The chemical structure of 1-Benzyl D-Aspartate makes it a candidate for incorporation into such systems.

The use of amino acids and their derivatives as promoieties, or carriers, in prodrug design is a well-established strategy to improve the pharmacokinetic profile of a parent drug. nih.govacs.org 1-Benzyl D-Aspartate, as a derivative of D-aspartic acid, fits within this classification. medchemexpress.com The core concept involves attaching the parent drug to the amino acid derivative, which can enhance absorption and distribution.

Amino acid esters, in particular, have been developed to enhance the cellular bioavailability and uptake of therapeutic agents. acs.org Research on acyclovir (B1169) prodrugs demonstrated that both L- and D-aspartate esters could be synthesized to improve drug delivery. nih.gov The stereochemistry of the amino acid component is a critical factor, as it can dramatically influence the metabolic processing and, consequently, the activity of the prodrug. nih.gov For instance, in the development of tenofovir (B777) prodrugs, the L-alaninyl analog was found to be over 1,000 times more active than its D-alaninyl counterpart, highlighting a strong metabolic preference for the L-amino acid within the target cells. nih.gov This stereospecificity is a key consideration in the design and potential efficacy of prodrugs incorporating 1-Benzyl D-Aspartate.

The benzyl (B1604629) ester group also plays a role. In the ProTide prodrug technology, which delivers nucleoside monophosphates into cells, prodrugs containing a benzyl ester were found to be highly effective. acs.org The rate of hydrolysis of the ester group, which releases the active drug, is dependent on the ester's structure. acs.org

Table 1: Comparison of Amino Acid-Based Prodrug Strategies

| Prodrug Strategy | Key Feature | Example Application | Finding |

| Amino Acid Esters | Attachment of a drug to an amino acid via an ester linkage to improve bioavailability. acs.org | l-BHDU-l-valine | Enhanced anti-VZV activity compared to the parent molecule. acs.org |

| Stereoisomer-Specific Prodrugs | Utilization of either L- or D-amino acids to exploit stereospecific metabolic pathways. nih.gov | Tenofovir alaninyl prodrugs | The L-amino acid analog was >1,000-fold more active than the D-amino acid analog. nih.gov |

| Aspartate Ester Prodrugs | Use of aspartic acid esters to increase transcorneal permeability of hydrophilic drugs. nih.gov | L-Asp-ACV & D-Asp-ACV | The L-aspartate prodrug utilized an amino acid transporter, increasing permeability 4-fold over the parent drug and the D-aspartate version. nih.gov |

| ProTide Technology | Masking of phosphate (B84403) groups with an aromatic group and an amino acid ester. acs.org | d4T ProTide | Benzyl ester-containing ProTides were found to be effective, with hydrolysis rates dependent on the ester structure. acs.org |

Chemical modification is a fundamental tool in drug development used to optimize a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). drug-dev.com For a compound like 1-Benzyl D-Aspartate, modifications can be strategically applied to improve its utility. Even small structural changes, such as the addition or alteration of functional groups, can significantly impact a molecule's solubility, stability, and affinity for biological targets. mdpi.com

One common strategy is "lipidization," where polar functional groups are masked to increase a compound's lipophilicity. nih.gov This can enhance its ability to cross biological membranes like the blood-brain barrier (BBB). nih.gov By modifying the core structure of 1-Benzyl D-Aspartate, its lipophilicity could be fine-tuned to balance aqueous solubility with membrane permeability, a critical factor for oral absorption and CNS delivery. nih.govnih.gov The introduction of different ester groups or substitutions on the benzyl ring are examples of modifications that could alter these properties. Such chemical changes, however, must be carefully evaluated as they can also alter the pharmacodynamics of the molecule. drug-dev.com

Light-activated prodrugs represent an advanced drug delivery strategy that offers high spatial and temporal control over drug release. mdpi.comrsc.org These systems, analogous to photodynamic therapy, utilize a photosensitive protecting group that is cleaved upon exposure to a specific wavelength of light, thereby activating the therapeutic agent at the desired site. nih.govrsc.org This approach minimizes off-target toxicity and can overcome drug resistance. rsc.org

While there is no direct research linking 1-Benzyl D-Aspartate to existing light-activated systems, its components could theoretically be integrated into such a design. For example, it could be part of a larger, photosensitive linker system. In one approach, a prodrug is designed with a linker that releases the parent drug following a specific trigger. drugbank.com A light-sensitive moiety could be used as that trigger. For instance, certain coumarin (B35378) derivatives have been used to create "photopaclitaxel" prodrugs that are rendered active by light. nih.gov A molecule like 1-Benzyl D-Aspartate could potentially be incorporated into a linker that is cleaved from the active drug following photo-activation, leveraging the known enzymatic pathways for amino acid ester metabolism to facilitate final release.

Chemical Modification for Enhanced Pharmacokinetic Properties

Investigation of Therapeutic Potential

Research into the therapeutic potential of 1-Benzyl D-Aspartate centers on its interaction with the central nervous system, particularly in the context of cognitive enhancement and neuroprotection.

Nootropics, or "smart drugs," are substances that may improve cognitive functions like memory and learning, particularly in cases where these functions are impaired. nih.govnih.gov Many nootropic agents exert their effects by modulating neurotransmitter systems, with the glutamate (B1630785) system being a key target. drugbank.comnih.gov Specifically, the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, is deeply involved in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govgoogle.com

D-aspartic acid is a known endogenous agonist of the NMDA receptor. The potential of 1-Benzyl D-Aspartate as a nootropic agent stems from this intrinsic activity. Research has shown that supplementation with compounds that modulate NMDA receptor expression, such as ginsenoside Rg1, can improve behavioral test performance and increase the expression of proteins related to synaptic plasticity. nih.gov The development of nootropic agents often involves the structural modification of molecules to enhance their effect on targets like acetylcholine (B1216132) and glutamate receptors. neliti.com By serving as a derivative of D-aspartate, 1-Benzyl D-Aspartate could be investigated as a tool to modulate NMDA receptor activity for cognitive enhancement.

Neuroprotective strategies aim to prevent or slow the process of neuronal death that characterizes neurodegenerative diseases. google.comnih.gov The NMDA receptor plays a dual role in this context; while its normal activation is vital for learning and memory, its pathological over-activation leads to excessive calcium influx, which triggers neurotoxic pathways and cell death (a process known as excitotoxicity). google.comnih.govnih.gov

Therefore, a primary neuroprotective strategy involves modulating this pathway. researchgate.net This can be achieved by blocking the NMDA receptor or by inhibiting downstream components of the excitotoxic cascade, such as the calcium-dependent protease calpain. nih.govnih.gov The inhibition of calpain has been shown to prevent neurodegeneration without interfering with the normal NMDA receptor signaling involved in cognition. nih.gov

The role of a D-aspartate derivative in this field is complex. As an NMDA receptor agonist, direct application could be excitotoxic. However, it could be used within a multifunctional compound designed to target the NMDA receptor for the delivery of a neuroprotective agent. google.com A compound could be designed where 1-Benzyl D-Aspartate acts as a targeting moiety, guiding a linked neuroprotective molecule to the NMDA receptor, only for the active neuroprotective part to be released at the site of action. This approach would leverage the affinity of the D-aspartate component for the receptor while delivering a therapeutic payload that mitigates excitotoxicity.

Potential in Treating Neurological and Neurodegenerative Disorders

1-Benzyl D-Aspartate is under investigation for its potential neuroprotective properties and its ability to modulate neurotransmitter systems, making it a candidate for research in the context of neurodegenerative diseases. smolecule.com The compound's structural resemblance to neurotransmitters allows it to influence glutamatergic signaling pathways. smolecule.com Specifically, its interaction with N-methyl-D-aspartate (NMDA) receptors suggests a potential role in enhancing synaptic transmission and plasticity, which are fundamental to learning and memory. smolecule.com

Dysfunction of NMDA receptors is implicated in the pathophysiology of numerous neurological and psychiatric disorders. frontiersin.org While hyperactivation of these receptors can lead to excitotoxicity, a process linked to conditions like stroke and epilepsy, NMDA receptor hypofunction is associated with intellectual disability, schizophrenia, and age-related cognitive decline. frontiersin.orgwikipedia.org The potential for 1-Benzyl D-Aspartate to modulate NMDA receptor activity opens a therapeutic window for conditions characterized by receptor hypofunction.

Furthermore, neurodegenerative disorders such as Alzheimer's disease and Huntington's disease are characterized by the progressive loss of neurons. kau.edu.sanih.gov Research into Alzheimer's disease often targets the accumulation of amyloid-beta plaques and neurofibrillary tangles, which disrupt neuronal function. kau.edu.sa In Huntington's disease, a key pathological feature is the aggregation of mutant huntingtin protein. nih.gov While direct studies on 1-Benzyl D-Aspartate for these specific diseases are in early stages, its potential to offer neuroprotection and modulate neuronal communication makes it a compound of interest for further investigation in these debilitating conditions. smolecule.comnih.gov For instance, excitotoxic lesions created by NMDA in animal models can replicate some of the selective neuronal damage seen in Huntington's disease, highlighting the relevance of NMDA receptor modulators. nih.gov

Role in Reproductive Health and Male Infertility

The parent compound of 1-Benzyl D-Aspartate, D-aspartic acid, has been more extensively studied for its role in reproductive health, particularly in males. D-aspartic acid is believed to play a role in the synthesis and release of hormones, including testosterone (B1683101). healthline.com It is found in the testes and has been linked to the process of steroidogenesis. nih.gov Studies have shown that supplementation with D-aspartic acid can lead to an increase in testosterone levels in animals and, in some cases, in humans. healthline.comnih.govscirp.org

Research has demonstrated that D-aspartate supplementation can significantly improve sperm concentration and motility in sub-fertile men. scirp.org In one study, oligo-asthenozoospermic patients who received D-aspartate showed a twofold increase in sperm concentration. scirp.org Similarly, asthenozoospermic patients experienced a 1.6-fold increase. scirp.org The motility of spermatozoa, particularly rapid progressive motility, also showed significant improvement in these groups. scirp.org These positive effects on sperm parameters are thought to be linked to the elevation of testosterone in the testes, which is crucial for spermatogenesis and the maturation of male gametes. scirp.org

While the evidence for D-aspartic acid is more established, research specifically on 1-Benzyl D-Aspartate in reproductive health is still emerging. smolecule.com Early investigations suggest that 1-Benzyl D-Aspartate may also improve sperm parameters in infertile men, though more extensive studies are required to confirm these preliminary findings. smolecule.com The mechanism of action for 1-Benzyl D-Aspartate in this context is not yet fully understood, and further research is needed to determine how the addition of the benzyl group modifies the activity of the parent D-aspartic acid molecule. smolecule.com

Modulation of Excitatory Amino Acid Transporters (EAATs)

Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system, thereby preventing excitotoxicity. researchgate.netexlibrisgroup.com The modulation of these transporters is a significant area of pharmacological research.

Studies on aspartate analogues have revealed that the L-isomer of threo-benzyl-aspartate (L-β-TBA) is a potent and preferential inhibitor of the neuronal EAAT3 subtype. researchgate.netexlibrisgroup.comnih.gov Kinetic analysis has shown that L-β-threo-benzyl-aspartate acts as a competitive, non-substrate inhibitor with a roughly 10-fold preference for EAAT3 over EAAT1 and EAAT2. researchgate.netexlibrisgroup.comnih.gov This selectivity is noteworthy, as many other inhibitors are non-selective or show a preference for EAAT2. researchgate.net Generally, for benzyloxyaspartate isomers, the threo-isomers are more potent inhibitors of EAATs than the erythro-isomers, and the L-isomers are more potent than the D-isomers. researchgate.net This suggests that 1-Benzyl D-Aspartate would likely exhibit inhibitory activity at EAATs, albeit potentially with lower potency than its L-isomer counterpart.

The ability to selectively modulate EAAT subtypes is of significant therapeutic interest. The dysfunction of EAATs has been implicated in a variety of neurological disorders, making them attractive drug targets. nih.gov The development of subtype-selective inhibitors like the benzyl-aspartate derivatives is crucial for dissecting the specific roles of each EAAT subtype in both normal physiology and disease states. researchgate.netnih.gov

Structure-Activity Relationship Studies

The systematic investigation of how the chemical structure of a compound influences its biological activity is fundamental to drug discovery and development. For 1-Benzyl D-Aspartate and its related compounds, structure-activity relationship (SAR) studies have been instrumental in understanding their interactions with biological targets and in guiding the design of new, more potent, and selective molecules.

Design of Aspartate Analogues

The L-aspartate scaffold has proven to be a valuable template for the development of EAAT inhibitors. nih.govacs.org The design of aspartate analogues has been a fruitful strategy for probing the ligand-binding domains of these transporters. acs.org Aromatic group-containing aspartate analogues, such as the benzyl aspartate series, have been identified as potent EAAT inhibitors, revealing the presence of lipophilic binding domains on the transporter. researchgate.net

A key finding in the SAR of benzyl-aspartate analogues came from the comparison of L-threo-3-benzyloxyaspartate (L-TBOA) and L-threo-3-benzylaspartate (L-3-BA). The elimination of the ether oxygen in L-TBOA to yield L-3-BA resulted in a surprising and significant shift in selectivity, with L-3-BA showing a 10-fold preference for EAAT3 over EAAT1 and EAAT2. nih.govacs.org This highlights the critical role that subtle structural modifications can play in determining the pharmacological profile of these compounds.

Further studies have explored various substitutions on the aspartate backbone to enhance potency and selectivity. nih.govacs.org For instance, the threo configuration of 3-substituted aspartate analogues has been shown to be crucial for their high inhibitory activities at EAATs. acs.org The development of hybrid molecules, combining features of different known inhibitors, is another strategy being pursued to create novel EAAT modulators with improved properties. acs.org These ongoing efforts in the design of aspartate analogues, informed by the properties of compounds like 1-Benzyl D-Aspartate, are essential for developing new pharmacological tools and potential therapeutics.

Molecular Docking and Computational Pharmacology

Computational methods, including molecular docking and pharmacophore modeling, are increasingly vital in modern drug discovery. nih.govumt.edu These in silico techniques allow researchers to predict how a ligand, such as 1-Benzyl D-Aspartate, might bind to its target receptor and to rationalize observed structure-activity relationships.

While specific molecular docking studies for 1-Benzyl D-Aspartate are not extensively reported, computational models have been developed for EAATs using related ligands. umt.edu For example, a pharmacophore model for EAAT2 was created using potent and selective inhibitors, including L-β-threo-benzyloxy-aspartate (L-β-TBOA). umt.edu This model identified key features for ligand binding, including a highly conserved positioning of the carboxyl and amino groups, a region that can accommodate certain structural modifications, and a specific area occupied by the benzyl ring of L-β-TBOA. umt.edu

Such models can be used to infer the binding of 1-Benzyl D-Aspartate. It is likely that the aspartate core of the molecule interacts with conserved residues in the binding pocket, while the benzyl group occupies a hydrophobic region. umt.edu By comparing the docking of L-β-threo-benzyl aspartate, a preferential inhibitor of EAAT3, with models of EAAT2, it may be possible to identify the structural differences between these transporters that account for this selectivity. umt.edu Molecular docking can also be used to screen virtual libraries of compounds to identify new potential inhibitors. acs.org As our understanding of the three-dimensional structures of EAATs and other relevant receptors improves, computational pharmacology will undoubtedly play an even more significant role in the development of drugs based on the 1-Benzyl D-Aspartate scaffold.

V. Advanced Analytical and Characterization Methodologies in 1 Benzyl D Aspartate Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are indispensable tools in the analysis of 1-Benzyl D-Aspartate, providing detailed information about its molecular structure, purity, and chiral nature.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and enantiomeric excess of 1-Benzyl D-Aspartate. tcichemicals.comvwr.com Purity is typically determined by analyzing the sample on a suitable HPLC column and measuring the area of the peak corresponding to 1-Benzyl D-Aspartate relative to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of greater than 98.0% as determined by this method. tcichemicals.comvwr.com

The determination of enantiomeric excess (ee) is particularly critical for chiral compounds like 1-Benzyl D-Aspartate. This is often achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the D- and L-enantiomers. heraldopenaccess.ussigmaaldrich.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com While specific chiral HPLC methods for 1-Benzyl D-Aspartate are not extensively detailed in the provided results, the general principles of chiral HPLC are well-established for amino acid derivatives. heraldopenaccess.ussigmaaldrich.comtcichemicals.com The use of a suitable chiral column and a detector, such as a UV or fluorescence detector, is standard practice. heraldopenaccess.us

| Parameter | Method | Typical Specification |

| Purity | HPLC | >98.0% (area%) |

| Enantiomeric Excess | Chiral HPLC | >98.0% ee |

Table 1: HPLC Specifications for 1-Benzyl D-Aspartate. This table summarizes the typical purity and enantiomeric excess specifications for 1-Benzyl D-Aspartate as determined by HPLC. tcichemicals.comvwr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of 1-Benzyl D-Aspartate. wikipedia.orgmeasurlabs.com Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. nih.gov

¹H NMR spectra provide information about the number and chemical environment of protons in the molecule. For 1-Benzyl D-Aspartate, characteristic signals would be expected for the protons of the benzyl (B1604629) group's aromatic ring and methylene (B1212753) group, as well as the protons of the aspartic acid backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are unique to the molecule's structure.

¹³C NMR spectra reveal the different carbon environments within the molecule. Each unique carbon atom in 1-Benzyl D-Aspartate will produce a distinct signal, providing a carbon fingerprint of the compound.

While specific NMR data for 1-Benzyl D-Aspartate was not found in the search results, data for closely related compounds like N-(4-chlorobenzyl)-D-aspartic acid provides an indication of the types of signals to expect. For instance, in N-(4-chlorobenzyl)-D-aspartic acid, the protons of the benzyl group and the aspartic acid moiety show distinct chemical shifts and coupling patterns. rsc.org

Mass Spectrometry (LC/MS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. creative-proteomics.com It is used to determine the molecular weight of 1-Benzyl D-Aspartate and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. lcms.cz This is a highly sensitive and specific method for analyzing complex mixtures and confirming the presence and purity of 1-Benzyl D-Aspartate.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of biomolecules. creative-proteomics.com In this method, the analyte is co-crystallized with a matrix and then ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. libretexts.org While specific MALDI-TOF data for 1-Benzyl D-Aspartate was not available, this technique is widely used for the analysis of amino acids and their derivatives. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of 1-Benzyl D-Aspartate would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band characteristic of the carboxylic acid group. libretexts.org

N-H stretch: Associated with the amine group.

C=O stretch: A strong absorption from the carbonyl groups of the carboxylic acid and the ester. libretexts.org

C-O stretch: From the ester and carboxylic acid groups. libretexts.org

Aromatic C-H and C=C stretches: From the benzyl group.

While a specific IR spectrum for 1-Benzyl D-Aspartate was not found, the presence of these characteristic peaks would be used to confirm its identity. specac.com

Ultraviolet (UV) Rotatory Dispersion

Ultraviolet (UV) rotatory dispersion, also known as optical rotatory dispersion (ORD), measures the change in optical rotation of a chiral substance with the wavelength of light. This technique can provide information about the stereochemistry and secondary structure of molecules. For amino acid derivatives like 1-Benzyl D-Aspartate, ORD can be used to confirm its D-configuration. The sign of the Cotton effect in the ORD spectrum can be indicative of the helical sense in polypeptides, with poly-β-benzyl-L-aspartate showing a positive Cotton effect, which has been associated with a left-handed helix. cerealsgrains.orgcdnsciencepub.com It is expected that 1-Benzyl D-Aspartate would exhibit a characteristic ORD curve that is opposite to that of its L-enantiomer.

Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-Benzyl D-Aspartate, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This provides unambiguous confirmation of the compound's structure and stereochemistry.

X-ray Diffraction for Structural Elucidation

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional atomic arrangement of crystalline solids. uni-greifswald.de This method relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can be mathematically reconstructed to generate a model of the electron density and, consequently, the molecular structure. nih.gov While a crystal structure for 1-Benzyl D-Aspartate itself is not prominently available in the literature, analysis of closely related derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions.

A key example is the structural elucidation of β-benzyl dl-aspartate N-carboxyanhydride (BDLA NCA), a racemic derivative. smolecule.comnih.gov Single-crystal X-ray diffraction analysis revealed critical structural details about this molecule. In the crystalline state, the l- and d-enantiomers form inversion dimers through pairs of N-H⋯O hydrogen bonds. smolecule.com This dimeric arrangement is further stabilized by C-H⋯O hydrogen bonds, creating layered structures. nih.gov The study determined that the oxazolidine (B1195125) ring in the molecule is essentially planar, while the benzyl ring is positioned nearly perpendicular to it, with a dihedral angle of approximately 80.11°. smolecule.comnih.gov

This information is crucial as it highlights the key interacting groups—the amino and carboxyl functions—and the spatial orientation of the bulky benzyl group. Such data from derivatives are invaluable for building and validating computational models of 1-Benzyl D-Aspartate itself.

Table 1: Crystallographic Data for β-Benzyl dl-Aspartate N-Carboxyanhydride Data sourced from studies on a closely related derivative.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₅ | smolecule.com |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (Oxazolidine/Benzyl) | 80.11 (12)° | smolecule.comnih.gov |

| Key Hydrogen Bonds | N-H⋯O, C-H⋯O | smolecule.comnih.gov |

Computational Chemistry and Modeling

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often inaccessible through experimental methods alone. For 1-Benzyl D-Aspartate, these techniques are essential for understanding its conformational flexibility, electronic properties, and interactions with biological targets like excitatory amino acid transporters (EAATs).

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system, MD can reveal the dynamic behavior of 1-Benzyl D-Aspartate, both in solution and when interacting with a protein. nih.gov For instance, MD simulations can be employed to study how the compound binds to the active site of a transporter protein. elifesciences.org These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and characterize conformational changes in both the ligand and the protein upon binding. acs.org Studies on related systems, such as the N-methyl-D-aspartate (NMDA) receptor, have used MD to understand how different ligands stabilize distinct conformational states of the receptor's binding domain. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). tandfonline.comnih.govnih.gov In a typical QM/MM simulation of 1-Benzyl D-Aspartate interacting with an enzyme or transporter, the ligand and the immediate active site residues (the region where electronic changes occur) are treated with a high-level QM method. nih.gov The rest of the protein and the surrounding solvent are treated with a classical MM force field. mpg.de This approach is particularly useful for studying enzymatic reactions or binding events where bond breaking/formation or significant charge redistribution occurs. researchgate.net For example, QM/MM could be used to investigate the precise mechanism of transport of 1-Benzyl D-Aspartate by an EAAT, elucidating the role of specific residues, such as catalytically important aspartates, in the binding and translocation process. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. arxiv.org One of its primary applications is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in a molecule, predicting its most stable three-dimensional shape. aps.org For 1-Benzyl D-Aspartate, DFT calculations can provide highly accurate information on bond lengths, bond angles, and torsional angles. uni-greifswald.denih.gov This optimized geometry is a fundamental prerequisite for more advanced computational studies like docking and MD simulations. tandfonline.com Furthermore, DFT can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO/LUMO), which are important for understanding the molecule's reactivity. mdpi.com

Table 2: Comparison of Computational Chemistry Methods for 1-Benzyl D-Aspartate Research

| Method | Primary Application | Strengths | Limitations |

| Molecular Dynamics (MD) | Simulating molecular motion and binding dynamics. | Provides dynamic information on conformational changes and interactions over time. | Accuracy is dependent on the quality of the force field used. Computationally intensive for long timescales. |

| QM/MM | Modeling reactions and interactions in large systems (e.g., enzymes). | Combines high accuracy for the reactive center with computational efficiency for the environment. tandfonline.com | The interface between QM and MM regions can introduce artifacts. Choice of QM region is critical. nih.gov |

| Density Functional Theory (DFT) | Calculating optimized geometry and electronic properties. | Provides high accuracy for electronic structure and geometry of small to medium-sized molecules. arxiv.org | Computationally expensive for very large systems. Accuracy depends on the chosen functional. |

| Pharmacophore Modeling | Identifying essential features for biological activity and virtual screening. | Excellent for identifying novel active compounds from large databases. dergipark.org.tr | Relies on a set of known active ligands or a high-quality receptor structure. |

Pharmacophore modeling is a powerful technique in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trmedsci.org A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein. pharmacophorejournal.com For 1-Benzyl D-Aspartate, this approach is critical for understanding its interaction with excitatory amino acid transporters (EAATs).

Research on L-threo-β-benzyl-aspartate, a stereoisomer that potently inhibits EAAT3, has led to the development of pharmacophore models for this class of transporters. nih.gov These models typically suggest a highly conserved positioning of the essential amino and carboxyl groups, which mimic the endogenous substrate, glutamate (B1630785). The models also define specific regions that can accommodate larger substituents, like the benzyl group, and regions where modifications can confer selectivity for different EAAT subtypes. nih.gov By mapping 1-Benzyl D-Aspartate onto such a pharmacophore, researchers can predict its binding mode and potential selectivity, and use the model as a query for virtual screening of large compound databases to identify novel, potent, and selective EAAT modulators. frontiersin.orgfrontiersin.org

Density Functional Theory (DFT) for Geometry Optimization

Biological and Pharmacological Assay Techniques

A variety of in vitro and cell-based assays are employed to characterize the biological and pharmacological activity of 1-Benzyl D-Aspartate. These assays are crucial for determining its potency, selectivity, and mechanism of action at specific molecular targets.

Key techniques include radioligand uptake assays, particularly for studying transporters like the EAATs. researchgate.net In a typical experiment, cells expressing a specific EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) are incubated with a radiolabeled substrate, such as D-[³H]aspartate. The ability of 1-Benzyl D-Aspartate to inhibit the uptake of the radiolabeled substrate is measured, allowing for the determination of its inhibitory constant (Ki) and providing insights into its potency and selectivity. nih.gov

Electrophysiological recordings, often using the Xenopus oocyte expression system, are another vital tool. nih.gov Oocytes are microinjected with mRNA encoding a specific transporter or receptor. Two-electrode voltage clamp is then used to measure the substrate-induced currents. This technique can determine whether a compound like 1-Benzyl D-Aspartate acts as a substrate (inducing a current), an inhibitor (blocking the substrate-induced current), or a modulator of the transporter's activity. nih.gov

For targets like the NMDA receptor, assays include measuring calcium (Ca²⁺) influx in response to receptor activation. capes.gov.br The ability of 1-Benzyl D-Aspartate to block this influx would indicate antagonist activity. acs.org Furthermore, cell-based excitotoxicity assays, which measure neuronal cell death induced by excessive glutamate or NMDA, can be used to assess the neuroprotective potential of NMDA receptor antagonists. pnas.org

Table 3: Common Assays in 1-Benzyl D-Aspartate Research

| Assay Type | Target/Process Measured | Information Gained | Compound(s) Mentioned |

| Radiolabeled Substrate Uptake | EAAT Function | Potency (Ki), selectivity, and mechanism of inhibition (competitive/non-competitive). | D-[³H]aspartate |

| Electrophysiology (e.g., Voltage Clamp) | Transporter/Ion Channel Currents | Functional activity (substrate, inhibitor), potency (IC₅₀), and effects on channel gating. | N/A |

| Calcium Influx Assay (e.g., FLIPR) | NMDA Receptor Function | Potency (IC₅₀) and efficacy of receptor antagonists. acs.org | N/A |

| Excitotoxicity Assay | Neuronal Viability | Neuroprotective effects against glutamate-induced cell death. pnas.org | N/A |

| Radioligand Binding Assay | Receptor Occupancy | Binding affinity (Ki) for a specific receptor site. researchgate.net | [³H]MK-801 |

In Vitro Cellular Assays (e.g., on neuronal cultures, Leydig cells, spermatogonial cells)

In vitro cellular assays are fundamental tools for investigating the biological effects of compounds at the cellular and molecular level. These assays allow for controlled experiments on specific cell types, providing insights into mechanisms of action. For a compound like 1-Benzyl D-Aspartate, such assays would be crucial in determining its effects on various cell lines relevant to its potential biological roles.

Neuronal Cultures: Research on related compounds suggests that neuronal cultures are essential for studying neuroprotective or excitotoxic effects. For instance, studies on N-methyl-D-aspartate (NMDA) receptor antagonists have utilized primary cultures of rat hippocampal neurons to assess neuroprotective activity against NMDA-induced excitotoxicity. pnas.orgnih.gov Similarly, the effects of compounds on neuronal survival and differentiation are often examined in developing spinal cord cultures. nih.gov However, a direct application of 1-Benzyl D-Aspartate to neuronal cultures to assess its impact on neuronal health, survival, or function has not been documented in the available scientific literature.

Leydig Cells: These cells, located in the testes, are critical for testosterone (B1683101) production. In vitro studies on Leydig cells are pivotal for understanding a compound's influence on steroidogenesis. Research has demonstrated that D-aspartate can upregulate testosterone synthesis in cultured rat Leydig cells. mdpi.comscience.gov It has been shown to enhance the expression of steroidogenic acute regulatory (StAR) protein and various enzymes involved in the steroidogenic pathway. mdpi.comresearchgate.net Despite the extensive research on D-aspartate, specific studies investigating the direct effects of 1-Benzyl D-Aspartate on Leydig cell function or steroidogenesis are not present in the current body of scientific work.

Spermatogonial Cells: These are the germline stem cells in the testes that differentiate to form mature sperm. Assays using spermatogonial cell lines, such as GC-1, are used to explore the direct effects of substances on spermatogenesis. For example, D-aspartate has been shown to directly induce the proliferation of spermatogonial GC-1 cells by activating ERK and Akt signaling pathways. nih.gov This suggests a direct role in modulating mitotic activity during spermatogenesis. nih.gov As with the other cell types, there is a notable absence of published research detailing the use of 1-Benzyl D-Aspartate in assays with spermatogonial cells.

Table 1: Status of In Vitro Cellular Assay Research on 1-Benzyl D-Aspartate

| Cell Type | Research Focus | Findings on 1-Benzyl D-Aspartate |

| Neuronal Cultures | Neuroprotection, Excitotoxicity, Neuronal Survival | No direct studies found. |

| Leydig Cells | Steroidogenesis, Testosterone Production | No direct studies found. |

| Spermatogonial Cells | Spermatogenesis, Cell Proliferation | No direct studies found. |

In Vivo Animal Models for Behavioral and Physiological Studies

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a compound within a living organism. nih.govfrontiersin.orgmdpi.com These models allow for the assessment of systemic effects, pharmacokinetics, and potential therapeutic or adverse outcomes that cannot be fully recapitulated in vitro.

Behavioral Studies: Animal models are frequently used to investigate how compounds affect behavior, including learning, memory, and motor activity. For example, excitotoxic lesions induced by NMDA in the nucleus basalis of Meynert in rats have been used as a model to study cognitive deficits and the neuroprotective effects of calpain inhibitors. nih.gov Other models, such as those using amphetamine or NMDA antagonists like ketamine and phencyclidine, are employed to study psychosis-like behaviors. scielo.br While these models are well-established for a range of compounds, there is no evidence in the scientific literature of 1-Benzyl D-Aspartate being tested in animal models to assess its impact on behavior.

Physiological Studies: Animal models are also critical for examining the physiological effects of compounds on various organ systems. Studies on D-aspartate, for instance, have used rat and mouse models to demonstrate its role in hormone production and gametogenesis. medchemexpress.com Chronic administration of D-aspartate in rats has been shown to lead to its uptake in the testes, pituitary gland, and brain, influencing reproductive processes. medchemexpress.com Research on other benzyl derivatives has also utilized animal models to investigate effects such as parkinsonism-like symptoms. medchemexpress.com Despite the use of animal models for related compounds, specific in vivo studies to determine the physiological effects of 1-Benzyl D-Aspartate have not been reported.

Table 2: Status of In Vivo Animal Model Research on 1-Benzyl D-Aspartate

| Study Type | Research Focus | Findings on 1-Benzyl D-Aspartate |

| Behavioral Studies | Cognition, Motor Activity, Psychosis-like Behavior | No direct studies found. |

| Physiological Studies | Hormone Production, Reproduction, Neurotoxicity | No direct studies found. |

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are biochemical procedures used to measure the activity of enzymes and to screen for potential inhibitors or activators. These assays are crucial for drug discovery and for understanding the metabolic pathways affected by a compound.

The study of aspartate-related enzymes is well-established. For example, fluorometric and colorimetric assay kits are commercially available to measure the activity of Aspartate Aminotransferase (AST), a key enzyme in amino acid metabolism. thermofisher.cn Enzymatic assay systems have also been developed for the specific measurement of D-aspartic acid, utilizing enzymes like D-aspartate oxidase and oxaloacetate decarboxylase. nih.gov

In the context of drug development, enzymatic assays are vital for determining the inhibitory potential of new compounds. For instance, inhibition assays for enzymes like acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are used to screen for potential Alzheimer's disease therapeutics. rsc.orgnih.gov These assays often employ fluorescence resonance energy transfer (FRET) or high-performance liquid chromatography (HPLC) to quantify enzyme activity. rsc.orgnih.gov

Despite the availability of these sophisticated enzymatic assay methodologies, a search of the scientific literature reveals no studies that have specifically investigated the activity or inhibitory effects of 1-Benzyl D-Aspartate on any particular enzyme. Therefore, its profile as an enzyme modulator remains uncharacterized.

Table 3: Status of Enzymatic Assay Research on 1-Benzyl D-Aspartate

| Assay Type | Research Focus | Findings on 1-Benzyl D-Aspartate |

| Activity Assays | Measurement of enzyme activation | No direct studies found. |

| Inhibition Assays | Measurement of enzyme inhibition | No direct studies found. |

Vi. Materials Science Applications and Polymer Research

Polypeptide Synthesis and Properties

1-Benzyl D-Aspartate is a key precursor in the synthesis of polypeptides, which are polymers of amino acids. These synthetic polypeptides are instrumental in both fundamental research and the development of new materials.

Poly(β-benzyl D-aspartate) (PBLA) is synthesized through the ring-opening polymerization of β-benzyl D-aspartate N-carboxyanhydride (D-BLA-NCA). This process can be initiated by various compounds, including n-butylamine, to produce the homopolymer. nih.gov The synthesis of copolypeptides involves the polymerization of a mixture of different N-carboxyanhydrides (NCAs). For instance, random copolypeptides of ornithine, arginine, glycine (B1666218), and aspartic acid have been prepared by polymerizing a combination of their respective NCAs, including β-benzyl L-aspartate NCA. nih.gov

The synthesis of block copolymers, such as those combining poly(ethylene glycol) (PEG) with poly(β-benzyl L-aspartate), is achieved by using an amino-terminated PEG as a macroinitiator for the polymerization of β-benzyl L-aspartate NCA. mdpi.com Similarly, diblock copolymers of poly(L,L-lactide-co-β-benzyl L-aspartate) have been synthesized by using an amino-terminated poly(β-benzyl L-aspartate) to initiate the polymerization of L,L-lactide. chem-soc.si The controlled nature of these polymerization techniques allows for the creation of polymers with well-defined structures and molecular weights. researchgate.net

| Polymer Type | Monomers | Initiator/Method | Resulting Polymer |

| Homopolymer | β-benzyl D-aspartate N-carboxyanhydride (D-BLA-NCA) | n-butylamine | Poly(β-benzyl D-aspartate) (PBLA) nih.gov |

| Random Copolypeptide | N-δ-carbobenzoxy-L-ornithine NCA, L-glycine NCA, β-benzyl L-aspartate NCA | Ring-opening polymerization | Poly(ornithine-co-arginine-co-glycine-co-aspartic acid) nih.gov |

| Block Copolymer | β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA) | α-methyl-ω-amino poly(ethylene oxide) | PEG-b-poly(β-benzyl-L-aspartate) (PEG-b-PBLA) mdpi.com |

| Diblock Copolymer | L,L-lactide and amino-terminated poly(β-benzyl L-aspartate) | Copolymerization | Poly(L,L-lactide-co-β-benzyl L-aspartate) chem-soc.si |

Poly(β-benzyl L-aspartate) (PBLA) is known for its remarkable conformational diversity, capable of forming left-handed α-helices (αL), right-handed α-helices (αR), ω-helices, and β-pleated sheets depending on the preparation conditions. researchgate.net The stability of these conformations is a subject of intense research.

Studies have shown that the α-helical form of poly-β-benzyl-L-aspartate is significantly less stable compared to the solvated, randomly coiled form than that of poly-γ-benzyl-L-glutamate. royalsocietypublishing.org The left-handed α-helix of poly-β-benzyl-L-aspartate is generally more stable than the right-handed one. researchgate.net However, the incorporation of other amino acid residues can induce a change from the left-handed to the right-handed α-helix. psu.edu For example, copolymers of β-benzyl-L-aspartate with L-leucine, L-alanine, or L-valine exhibit this conformational shift. psu.edu

The conformation of PBLA can also be influenced by its environment and by blending with other polymers. In chloroform, PBLA segments in a PEO/PBLA block copolymer adopt a stable left-handed α-helix, a conformation not observed for the PBLA homopolymer under the same conditions, suggesting that interactions with the PEO block stabilize the helical structure. acs.org In contrast, in DMSO, the PBLA segments adopt a random-coil conformation. acs.org High-resolution solid-state 13C NMR is a powerful technique to distinguish between the different conformations (right-handed α-helix, left-handed α-helix, ω-helix, and β-sheet) by analyzing conformation-dependent chemical shifts. researchgate.netcapes.gov.br

| Conformation | Conditions/Influencing Factors |

| Left-handed α-helix | Generally more stable for poly-β-benzyl-L-aspartate. researchgate.net |

| Right-handed α-helix | Induced by copolymerization with certain amino acids like L-leucine. psu.edu |

| β-sheet | Can be formed under specific preparation conditions. researchgate.net |

| ω-helix | Another possible conformation depending on preparation conditions. researchgate.net |

| Random Coil | Observed in solvents like DMSO. acs.org |

The properties of polypeptide materials can be tuned by blending different polymers. For instance, the self-assembly behavior of polyethylene (B3416737) glycol-b-poly(β-benzyl L-aspartate) (PEG-b-PBLA) is affected by blending with phenolic resin. ijert.org Hydrogen bonding interactions between the ether groups of the PEG segment and the phenolic resin influence the resulting nanostructures. ijert.org

Conformational Stability Studies (e.g., α-helix, β-sheet)

Biomedical Materials Development

The unique properties of aspartate-based polymers make them highly suitable for biomedical applications. Their biocompatibility and degradability are key advantages. researchgate.net

Aspartate diester monomers are crucial in the synthesis of functionalized poly(ester amide)s for biomedical applications. mdpi.com These monomers allow for the incorporation of carboxylic acid functionalities into the polymer backbone. mdpi.com A versatile strategy involves the use of orthogonal protecting groups to prepare poly(ester amide)s from the polycondensation of a diester-diamine and a diacid chloride. mdpi.com L-aspartic acid can be used to prepare the diester-diamine monomer, and after polymerization, the protective groups can be removed to yield pendant carboxylic acid groups that can be further modified. mdpi.com

In another approach, L-aspartic acid has been converted to dimethyl ester monomers containing acetal (B89532) and stearate (B1226849) pendant groups. acs.org These monomers undergo solvent-free melt polycondensation with a diol to produce side-chain-functionalized polyesters. acs.org This method allows for the fine-tuning of the polymer's amphiphilicity by varying the composition of the pendant groups, which is crucial for applications like drug delivery. acs.org

Advanced Materials Research and Engineering Principles

Research into 1-Benzyl D-Aspartate and its derivatives is driven by the principles of materials engineering, aiming to create materials with precisely controlled structures and functions. For example, a new diester monomer has been synthesized through the reductive amination of methyl levulinate and aspartic acid, which was then used to create polyesters with pendent lactam units. researchgate.net

The cyclization reactions of D-aspartic acid derivatives, such as D-dibenzyl aspartate, have been studied to synthesize azetidine-2-ones and piperazine-2,5-diones, which are important pharmacophores and building blocks in organic synthesis. researchgate.net These studies explore the fundamental reaction pathways that can lead to novel cyclic structures with potential applications in materials and medicinal chemistry.

Structure-Property Correlations in Materials

The properties of materials derived from 1-Benzyl D-Aspartate are intrinsically linked to their hierarchical structure, from the molecular conformation of individual polymer chains to their organization in the solid state. A defining characteristic of poly(benzyl aspartate) is its ability to form various helical structures.

Poly(β-benzyl-L-aspartate) (PBLA), the L-enantiomer counterpart, typically forms a left-handed α-helix, which is unusual among polyamino acids that generally favor right-handed helices. nih.gov However, this conformation is sensitive and can be influenced by the surrounding environment. nih.gov For instance, in a polar environment, the helical screw sense can be inverted to a right-handed α-helix. nih.gov Upon heating, an irreversible transition to a distorted left-handed helix, known as an ω-helix, can occur. nih.gov High-resolution 13C NMR studies have been instrumental in distinguishing between the right-handed α-helix, left-handed α-helix, ω-helix, and β-sheet forms based on their conformation-dependent chemical shifts. royalsocietypublishing.org

The structure of the monomer crystal itself influences the polymerization process. The crystal structure of β-benzyl dl-aspartate N-carboxyanhydride, a racemic monomer, shows that the L- and D-enantiomers form inversion dimers. This specific arrangement is favorable for polymerization in the solid state. nih.gov

Copolymerization is a key strategy to modulate the material properties. The synthesis of high molecular weight random copolymers of L-leucine and β-benzyl-L-aspartate has been explored, with polymerization outcomes depending heavily on solvent choice and monomer ratios. utwente.nl Copolymers containing n-octadecyl and benzyl (B1604629) side groups have been shown to adopt layered structures made of 13/4 helices. researchgate.net The inclusion of the benzyl group within these structures modifies the thermal properties and can induce thermochromic behavior, where color changes occur above the side-chain melting temperature. researchgate.net

Table 1: Influence of Structure and Environment on Poly(benzyl aspartate) Properties

| Structural or Environmental Factor | Observed Effect | Primary Research Method | Reference |

|---|---|---|---|

| Polar Solvent Environment | Inversion of helical screw sense from left-handed to right-handed α-helix. | Infrared Spectroscopy, Circular Dichroism | nih.gov |

| Heating above 100°C | Irreversible formation of a distorted ω-helix. | Infrared Spectroscopy | nih.gov |

| Copolymerization (e.g., with n-octadecyl groups) | Formation of layered 13/4 helical structures; modification of thermal and thermochromic properties. | NMR, Differential Scanning Calorimetry | researchgate.net |

| Copolymerization (L- and D-Aspartate with L-Glutamate) | Used to study and determine the helical sense of the resulting polypeptide. | Optical Rotatory Dispersion | acs.org |

| Monomer Crystal Packing (dl-NCA) | Favorable arrangement for solid-state polymerization. | X-ray Crystallography | nih.gov |

Computational Materials Science

Computational modeling provides powerful tools for investigating polypeptide systems at the molecular level, offering insights that complement experimental findings. These methods are used to predict and analyze the conformational behavior and interactions of polymers derived from 1-Benzyl D-Aspartate.

Molecular Dynamics (MD) simulations, often used in conjunction with experimental techniques like 2H NMR, are employed for the detailed conformational analysis of α-helical polypeptides. royalsocietypublishing.org Such simulations can model the behavior of polymer chains in different screw forms (left-handed and right-handed), helping to elucidate the factors that stabilize a particular conformation. royalsocietypublishing.org These computational approaches are crucial for understanding the helix-coil transitions and the relative stability of different helical forms, which are fundamental to the material's properties. royalsocietypublishing.org

Molecular docking, another computational technique, has been used to study the interactions between specific chemical groups. rsc.org For example, studies have analyzed how a guanidinium (B1211019) moiety interacts with catalytic aspartate dyads. rsc.org While often applied in drug discovery contexts, the underlying principles of these simulations—understanding non-covalent interactions and predicting binding affinities—are broadly applicable in materials science for designing polymers with specific recognition or binding capabilities. Computational methodologies are increasingly vital for accelerating the design process of new materials by simulating their properties before synthesis. scholarsresearchlibrary.com

Table 2: Computational Methods in 1-Benzyl D-Aspartate Polymer Research

| Computational Method | Application/Property Investigated | Reference |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational analysis of α-helical structures; stability of opposite screw forms. | royalsocietypublishing.org |

| Molecular Docking | Analysis of interactions between specific functional groups and binding sites. | rsc.org |

| General In Silico Studies | Simulation of macromolecules to predict activities and guide material design. | scholarsresearchlibrary.com |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 1-Benzyl D-Aspartate for biochemical studies?

- Methodological Answer : Synthesis typically involves benzyl esterification of D-aspartic acid under controlled pH and temperature to preserve stereochemistry. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with chloroform/methanol gradients) is recommended to achieve >98% purity. Melting point verification (176°C) and chiral HPLC analysis (using a C18 column with o-phthalaldehyde/N-acetyl-L-cysteine derivatization) confirm structural integrity .

Q. How can researchers validate the enantiomeric purity of 1-Benzyl D-Aspartate in experimental settings?

- Methodological Answer : Use chiral derivatizing agents (e.g., o-phthalaldehyde with N-acetyl-L-cysteine) followed by reversed-phase HPLC. Compare retention times with L-enantiomer standards. Mass spectrometry (LC-ESI-MS/MS) further confirms molecular identity, with a precise molecular weight of 223.084 g/mol .

Q. What safety protocols are critical when handling 1-Benzyl D-Aspartate in laboratory settings?

- Methodological Answer : While no acute toxicity is reported, follow standard PPE (gloves, goggles) due to limited safety data. Avoid inhalation/ingestion; use fume hoods during synthesis. Store at 2–8°C in airtight containers to prevent hydrolysis. Monitor for decomposition products (e.g., CO, NOx) under high temperatures .

Advanced Research Questions

Q. How does the stereochemistry of 1-Benzyl D-Aspartate influence its interaction with glutamate transporters in neuronal studies?

- Methodological Answer : D-Aspartate is transported by glutamate transporters (e.g., GltTk) with a 3:1 Na⁺ coupling stoichiometry, similar to L-aspartate. Validate uptake using radiolabeled isotopes (³H-D-aspartate) and competitive inhibitors (DL-TBOA). Isothermal titration calorimetry (ITC) reveals binding affinities (Kd ~0.47 µM in 300 mM NaCl) . Note that Adora2a receptor inhibitors (e.g., ZM241385) reduce uptake by 40–50%, suggesting adenosine signaling crosstalk .

Q. What experimental approaches resolve contradictions in D-aspartate’s role in neuroendocrine regulation?

- Methodological Answer : Address conflicting data (e.g., D-aspartate oxidase (DDO) knockout vs. exogenous supplementation) using:

- Targeted metabolomics : Quantify endogenous D-aspartate levels in brain regions (e.g., hippocampus, striatum) via LC-MS/MS .

- Chronic dosing models : Administer D-aspartate orally (20 mM in drinking water for 1–2 months) to assess dose-dependent effects on NMDA receptor activation .

Q. How can researchers differentiate D-aspartate’s direct enzymatic activity from indirect signaling effects in cellular assays?

- Methodological Answer :

- Enzyme activity assays : Use D-aspartate N-methyltransferase (DNMT) with SAM as a methyl donor. Quench reactions with ion-exchange columns and quantify NMDA via fluorometric HPLC .

- Genetic knockdown : CRISPR/Cas9 targeting DDO or DNMT to isolate specific pathways. Validate via Western blot (anti-DDO antibodies) and functional assays (Ca²⁺ imaging for NMDA receptor activity) .

Q. What analytical strategies mitigate challenges in detecting low-abundance D-aspartate in complex biological matrices?

- Methodological Answer :

- Sample preparation : Deproteinize with perchloric acid, followed by centrifugal filtration (3 kDa cutoff).

- Sensitivity enhancement : Pre-column derivatization with chiral fluorescent tags (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate) for nM-level detection .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.